

A Technical Guide to the Chemical Properties of Disulfiram-d20

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disulfiram-d20*

Cat. No.: *B565017*

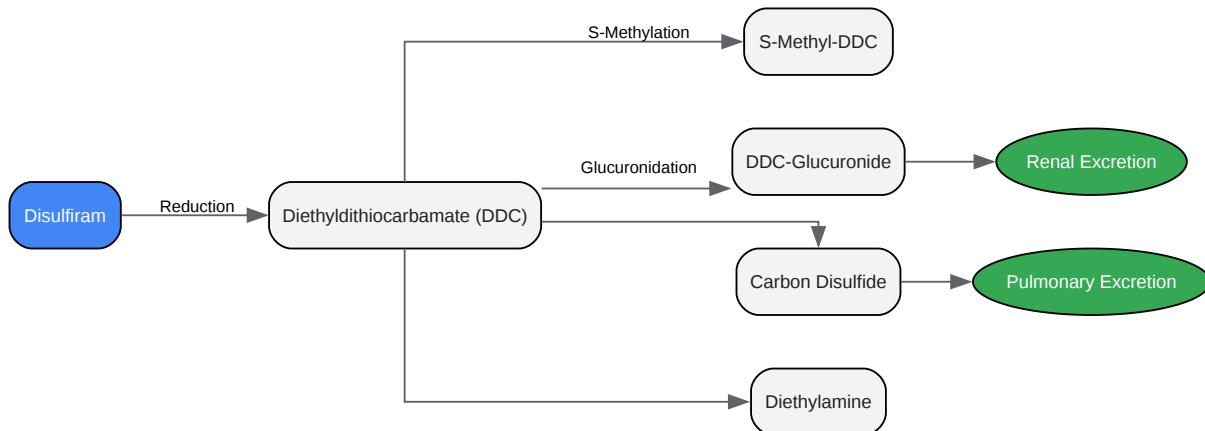
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram-d20, the deuterated analog of Disulfiram, serves as a critical internal standard for the quantitative analysis of its non-labeled counterpart in complex biological matrices.^[1] Its isotopic purity and distinct mass shift make it an invaluable tool in pharmacokinetic and metabolic studies, ensuring accuracy and precision in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This technical guide provides a comprehensive overview of the chemical properties of **Disulfiram-d20**, its metabolic fate, and detailed analytical protocols.

Chemical and Physical Properties

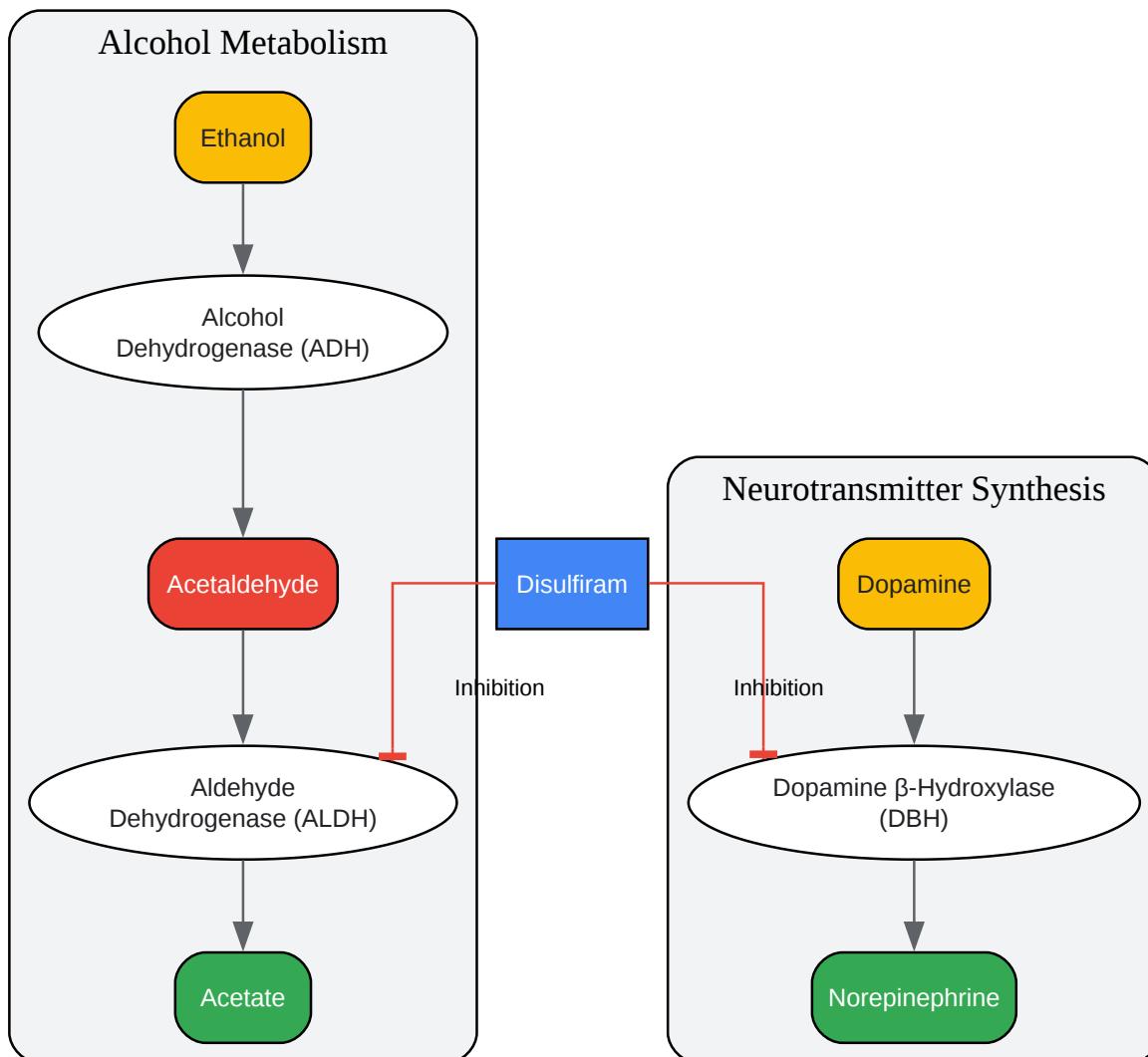

Disulfiram-d20 is a solid substance with a high degree of isotopic enrichment.^[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Name	bis(pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(pentadeuterioethyl)carbamodithioate	[1]
Synonyms	Tetraethylthiuram disulfide-d20	[1]
Molecular Formula	C10D20N2S4	[1]
Molecular Weight	316.7 g/mol	[1]
Isotopic Purity	≥99% deuterated forms (d1-d20)	[1]
Physical Form	Solid	[1]
Solubility	Soluble in DMF, DMSO, and Methanol	[1]
Storage	-20°C	[1]

Metabolic Pathways of Disulfiram

While specific metabolic studies on **Disulfiram-d20** are not extensively documented, the metabolic pathway of its non-deuterated form, Disulfiram, is well-characterized. It is anticipated that **Disulfiram-d20** follows a similar metabolic cascade. Disulfiram is rapidly metabolized in the body, with its primary mechanism of action being the irreversible inhibition of aldehyde dehydrogenase (ALDH).^{[2][3]} This inhibition leads to the accumulation of acetaldehyde upon alcohol consumption, resulting in unpleasant physiological effects.^[4] Additionally, Disulfiram and its metabolites are known to inhibit dopamine β -hydroxylase, an enzyme that converts dopamine to norepinephrine.^[3]

The metabolic conversion of Disulfiram involves several key steps, beginning with its reduction to diethyldithiocarbamate (DDC). DDC is then further metabolized through various pathways, including S-methylation and glucuronidation, before eventual excretion.



[Click to download full resolution via product page](#)

Metabolic Pathway of Disulfiram.

Mechanism of Action: Enzyme Inhibition

The primary pharmacological effect of Disulfiram is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism. This leads to an accumulation of acetaldehyde, causing the "disulfiram-ethanol reaction." Disulfiram also inhibits dopamine β -hydroxylase, affecting neurotransmitter levels.

[Click to download full resolution via product page](#)

Mechanism of Action of Disulfiram.

Experimental Protocols

Disulfiram-d20 is predominantly used as an internal standard in chromatographic methods for the quantification of Disulfiram. Below is a detailed methodology for an LC-MS/MS analysis.

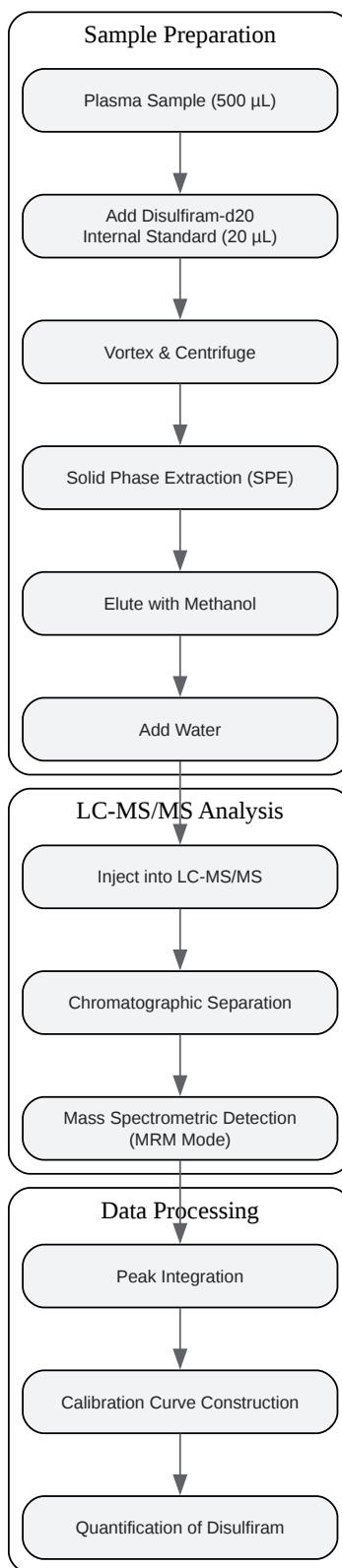
Quantification of Disulfiram in Plasma using LC-MS/MS with Disulfiram-d20 Internal Standard

This protocol is adapted from a validated method for the determination of a Disulfiram metabolite and is applicable for the quantification of Disulfiram itself with the use of its deuterated internal standard.[5]

1. Sample Preparation (Solid Phase Extraction)

- To 500 μ L of plasma, add 20 μ L of **Disulfiram-d20** internal standard solution (concentration to be optimized based on expected analyte levels).
- Vortex the sample and centrifuge.
- Load the supernatant onto a preconditioned solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB 30mg).
- Wash the cartridge with LC-MS grade water, followed by 1% methanol in LC-MS grade water.
- Elute the analyte and internal standard with 500 μ L of LC-MS grade methanol.
- To the eluent, add 250 μ L of LC-MS grade water.

2. Chromatographic Conditions


- LC System: Waters Acquity UPLC or equivalent.
- Column: Waters HSS T3, 2.1 \times 100 mm, 1.8 μ m analytical column with a compatible guard column.
- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 22:78 v/v).[5]
- Flow Rate: 0.200 mL/min.[5]
- Injection Volume: 10-15 μ L.[5]
- Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Disulfiram: To be determined by direct infusion (e.g., precursor ion m/z 297.1 -> product ion m/z 148.1).
 - **Disulfiram-d20**: To be determined by direct infusion (e.g., precursor ion m/z 317.2 -> product ion m/z 168.2).
- Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Perform a linear regression analysis with appropriate weighting (e.g., $1/x^2$).
- Quantify the concentration of Disulfiram in unknown samples using the calibration curve.

[Click to download full resolution via product page](#)

Experimental Workflow for Disulfiram Quantification.

Conclusion

Disulfiram-d20 is an essential tool for the accurate and reliable quantification of Disulfiram in biological samples. Its well-defined chemical and physical properties, combined with its utility as an internal standard in advanced analytical techniques like LC-MS/MS, make it indispensable for researchers in pharmacology, toxicology, and drug development. The provided methodologies and pathway diagrams offer a foundational understanding for the application of **Disulfiram-d20** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Disulfiram - Wikipedia [en.wikipedia.org]
- 3. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Disulfiram-d20]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b565017#what-are-the-chemical-properties-of-disulfiram-d20>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com